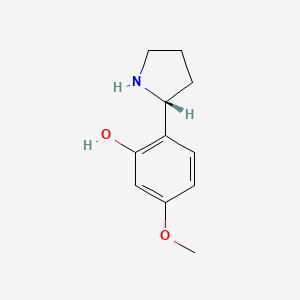

(R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol

Description

Significance of Pyrrolidine (B122466) Ring Systems in Bioactive Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the development of new drugs. researchgate.netnih.gov Its prevalence in numerous biologically active compounds can be attributed to several advantageous properties. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the chemical space, which is crucial for optimal interaction with the binding sites of biological targets like proteins and enzymes. researchgate.netnih.govchiralen.com This three-dimensionality is a significant advantage over flat, aromatic systems.

Furthermore, the pyrrolidine scaffold is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. researchgate.netnih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or a basic center, further enhancing its potential for molecular interactions.

Below is a table summarizing the key attributes of the pyrrolidine scaffold in medicinal chemistry:

| Attribute | Significance in Drug Design |

| Three-Dimensionality | Allows for better exploration of protein binding pockets compared to flat molecules. researchgate.netnih.govchiralen.com |

| Stereochemistry | The presence of chiral centers allows for the synthesis of stereoisomers with distinct biological activities. researchgate.netnih.govchiralen.com |

| Versatility | Can be easily modified with various substituents to optimize pharmacological properties. researchgate.netnih.gov |

| Physicochemical Properties | The nitrogen atom can improve solubility and act as a key interaction point. |

Role of Phenolic and Methoxy (B1213986) Substituents in Modulating Biological Activity

The phenolic hydroxyl group and the methoxy group are common substituents in pharmacologically active molecules. Phenols and their ether derivatives are present in a significant percentage of small-molecule drugs approved by the U.S. FDA. nih.gov The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, forming strong interactions with biological targets. researchgate.net It can also contribute to the antioxidant properties of a molecule. ua.esresearchgate.net

The methoxy group (-OCH3), while seemingly simple, can profoundly influence a molecule's properties. It can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the aromatic ring to which it is attached. nih.govatlantis-press.com The strategic placement of a methoxy group can lead to significant improvements in potency and pharmacokinetic profiles.

The table below highlights the roles of these functional groups:

| Functional Group | Role in Modulating Biological Activity |

| Phenolic Hydroxyl (-OH) | Acts as a hydrogen bond donor and acceptor; can possess antioxidant properties. researchgate.net |

| Methoxy (-OCH3) | Can improve metabolic stability, membrane permeability, and target binding affinity. nih.govatlantis-press.com |

Stereochemical Importance of the (R)-Configuration in Pyrrolidine-Containing Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of a drug. For molecules with chiral centers, such as (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol, the specific spatial orientation of substituents can lead to vastly different interactions with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.govchiralen.com

The designation "(R)" refers to the specific configuration at the chiral carbon in the pyrrolidine ring. It is well-established in medicinal chemistry that one enantiomer (a non-superimposable mirror image) of a chiral drug is often significantly more potent or has a different biological profile than its corresponding (S)-enantiomer. This is because the precise three-dimensional arrangement of the (R)-enantiomer may allow for a more favorable fit into the binding site of a target protein, leading to a stronger and more specific biological response. The synthesis of single-enantiomer drugs is therefore a major focus in modern drug discovery to maximize therapeutic effects and minimize potential side effects.

Overview of this compound as a Research Target

Based on the individual contributions of its structural components, this compound emerges as a compound with significant potential for biological activity. The combination of the versatile pyrrolidine scaffold with the electronically and sterically influential phenolic and methoxy groups, all within a defined stereochemical framework, makes it a compelling candidate for investigation in various therapeutic areas.

While specific biological data for this exact compound is not readily found in the public domain, its structural motifs are present in compounds explored for a range of applications, including as central nervous system agents and in other pharmacological domains. The synthesis and biological evaluation of this compound and its derivatives would be a logical step to explore its potential as a novel therapeutic agent. Future research would be necessary to elucidate its specific biological targets and pharmacological profile.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-methoxy-2-[(2R)-pyrrolidin-2-yl]phenol |

InChI |

InChI=1S/C11H15NO2/c1-14-8-4-5-9(11(13)7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m1/s1 |

InChI Key |

ZKIPVWCABMIZDR-SNVBAGLBSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H]2CCCN2)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCCN2)O |

Origin of Product |

United States |

Synthetic Methodologies for R 5 Methoxy 2 Pyrrolidin 2 Yl Phenol and Its Structural Analogs

Enantioselective Synthesis of the (R)-Pyrrolidin-2-yl Moiety

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural products, pharmaceuticals, and chiral catalysts. mdpi.comnih.gov The creation of the chiral (R)-pyrrolidin-2-yl fragment is a critical step, and various stereoselective methods have been established, which can be broadly categorized into three main approaches. mdpi.com

Chiral Pool Approaches from Natural Precursors

The use of naturally occurring, enantiomerically pure compounds as starting materials, known as the chiral pool, is a common and effective strategy for synthesizing chiral molecules. nih.gov For the (R)-pyrrolidin-2-yl moiety, amino acids, carbohydrates, and related natural products serve as invaluable precursors. mdpi.comnih.gov

Proline and its derivatives, such as 4-hydroxyproline, are among the most frequently used starting materials. mdpi.comnih.gov (S)-Proline can be reduced using reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to produce (S)-prolinol, a key intermediate for various pyrrolidine-containing drugs. nih.gov Similarly, enantiopure five-membered cyclic nitrones can be synthesized from natural sources like D- and L-tartaric, L-malic, and L-aspartic acids, which then undergo cycloaddition reactions to form functionalized pyrrolidines. researchgate.net

Other natural precursors include:

(R)-Phenylglycinol: This chiral auxiliary can be condensed with aldehydes to form imines, which then undergo diastereoselective additions with Grignard reagents to build the pyrrolidine skeleton. nih.govacs.org

Carbohydrates: Sugars like D-mannitol have been used to construct the chiral backbone of 2,5-disubstituted pyrrolidines. nih.gov

Glycerol: A glycerol-derived bistriflate can be reacted with an aminosulfone in a stereocontrolled synthesis to yield 2,5-disubstituted pyrrolidines. acs.org

Table 1: Examples of Natural Precursors in Pyrrolidine Synthesis

| Natural Precursor | Key Intermediate/Reaction | Target Moiety | Reference |

|---|---|---|---|

| (S)-Proline | Reduction with LiAlH₄ | (S)-Prolinol | nih.gov |

| (R)-Phenylglycinol | Diastereoselective Grignard addition to imines | trans-2,5-Disubstituted Pyrrolidines | nih.govacs.org |

| L-Malic Acid | Cycloaddition of derived nitrones | Enantiopure Pyrrolizidinones | researchgate.net |

| D-Mannitol | Multi-step conversion | Chiral 2,5-Dialkylpyrrolidines | nih.gov |

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis has emerged as a powerful tool for the de novo synthesis of chiral pyrrolidines, offering high enantioselectivity without reliance on a chiral starting material. nih.gov This field encompasses organocatalysis and transition-metal catalysis.

Organocatalysis: Proline and its derivatives are not only starting materials but also highly effective organocatalysts. nih.gov The discovery that L-proline can catalyze intermolecular aldol (B89426) reactions sparked the rapid development of aminocatalysis. nih.gov This "iminium-ion" activation strategy, where an α,β-unsaturated aldehyde is activated by forming an iminium ion with the catalyst, has been successfully applied in industrial syntheses. nih.gov Diarylprolinol silyl (B83357) ethers, a class of pyrrolidine-derived organocatalysts, are particularly effective for the asymmetric functionalization of aldehydes. nih.gov

Transition-Metal Catalysis: A wide array of transition metals are used to catalyze the asymmetric construction of the pyrrolidine ring.

Rhodium (Rh): Rhodium complexes are used for the catalytic C-H insertion of carbenes to form C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Iridium (Ir): Chiral iridacycle complexes can catalyze the annulation of racemic diols and primary amines to produce a diverse range of enantioenriched pyrrolidines. organic-chemistry.org Highly enantioselective hydrogenation of cyclic enamines using iridium catalysts is another efficient route. organic-chemistry.org

Ruthenium (Ru): Cationic Ru complexes with chiral picolinic acid derivatives catalyze asymmetric intramolecular dehydrative N-allylation to give α-alkenyl pyrrolidines with excellent enantioselectivity.

Iron (Fe): Recently, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl iodides has been developed, enabling the synthesis of enantioenriched α-tertiary amino esters which can be precursors to heterocycles like pyrrolidines. acs.org

Nickel (Ni): A Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation using chiral bipyridine-N,N'-dioxide ligands provides high yields and enantioselectivities for certain pyrrolidine precursors. rsc.org

Table 2: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalyst Type | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Proline-derived Organocatalyst | Aldol/Michael Addition | Iminium/Enamine activation | nih.govnih.gov |

| Rhodium (Rh) | C-H Carbene Insertion | Access to C₂-symmetrical pyrrolidines | acs.org |

| Iridium (Ir) | Hydrogenation / Annulation | High enantioselectivity for cyclic amines | organic-chemistry.org |

| Ruthenium (Ru) | Intramolecular N-allylation | Forms α-alkenyl N-heterocycles | |

| Iron (Fe) | Reductive Cross-Coupling | Constructs quaternary stereocenters | acs.org |

Stereoselective Functionalization of Pyrrolidine Rings

An alternative to building the ring from scratch is the stereoselective functionalization of a pre-existing pyrrolidine ring. This approach is valuable for creating analogs and introducing specific substituents with high spatial control. mdpi.comnih.gov

One prominent method is the palladium-catalyzed C(sp³)–H arylation. acs.org By using a directing group at the C(3) position of a pyrrolidine, selective C–H arylation can be achieved at the C(4) position with excellent regio- and stereoselectivity, yielding cis-3,4-disubstituted pyrrolidines. acs.org These conditions are notable for being silver-free and using a low catalyst loading. acs.org

Another strategy involves the heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems. This reduction can proceed with high diastereoselectivity, creating up to four new stereocenters in a single step. nih.gov The reaction is believed to occur in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. nih.gov

Synthetic Strategies for the 5-Methoxy-2-hydroxyphenyl Core

The synthesis of the 5-methoxy-2-hydroxyphenyl portion of the target molecule requires methods that can selectively introduce hydroxyl and methoxy (B1213986) groups onto an aromatic ring in a specific meta and para relationship to the point of pyrrolidine attachment.

Regioselective Methoxy-Phenol Formation

Several methods exist for the regioselective synthesis of methoxy-substituted phenols. The choice of strategy often depends on the availability of starting materials.

Oxidation of Methoxy-Aromatics: A direct approach involves the hydroxylation of an activated aromatic ring. For instance, a protocol using hydrogen peroxide, acetic acid, and p-toluene sulfonic acid can generate ethaneperoxoic acid in situ, which acts as a hydroxylating agent. nih.gov This method effectively converts activated compounds like 1,3-dimethoxybenzene (B93181) derivatives into the corresponding monohydroxylated products under mild conditions. nih.gov The regioselectivity follows the rules of electrophilic aromatic substitution, with the hydroxyl group being directed by the existing activating groups. nih.gov

Demethylation of Dimethoxy-Aromatics: Starting from a dimethoxy-substituted precursor, selective demethylation can yield the desired methoxy-phenol. Boron tribromide (BBr₃) is a classic and powerful reagent for cleaving methyl ethers to form phenols. nih.gov This approach was used in a two-step synthesis of m-aryloxy phenols, where an Ullmann coupling was first performed on a m-methoxyphenol, followed by demethylation with BBr₃. nih.gov

Functional Group Interconversion: Synthesis can begin from precursors with different oxygen functionalities. For example, 4-methoxyphenol (B1676288) can be prepared from p-anisaldehyde via a Baeyer-Villiger-type oxidation. mdma.ch Another route starts with 3-methoxyphenylacetic acid, which can be converted to its acid chloride and then reacted with ethylene (B1197577) in a Friedel-Crafts acylation, ultimately leading to 5-methoxy-2-tetralone, a precursor that contains the required substitution pattern. patsnap.com The reduction of isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) is another pathway to a related hydroxymethyl-methoxyphenol structure. researchgate.net

Oxidative Phenolic Coupling Methodologies

Oxidative phenolic coupling is a powerful reaction that forms C–C or C–O bonds between two phenolic units, mimicking biosynthetic pathways. rsc.orgnih.gov While often used to create biphenyl (B1667301) or diaryl ether structures, the underlying principles of generating and trapping phenoxy radicals or related species can be adapted to construct complex phenolic cores. rsc.orgwikipedia.org

The reaction is typically catalyzed by transition metal complexes (e.g., vanadium, iron, copper) or can be driven by electrochemistry or photocatalysis. wikipedia.orgacs.org The mechanism often involves the single-electron oxidation of a phenol (B47542) to generate a phenoxyl radical. acs.org This radical can then attack a neutral phenol molecule in a radical-neutral coupling, which is considered more plausible than a radical-radical termination step. acs.org

The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is a significant challenge and depends on the substrate, oxidant, and catalyst used. nih.gov While direct application to form the simple 5-methoxy-2-hydroxyphenyl core is less common, these methods are highly relevant for synthesizing structural analogs where two phenolic units are linked, a common motif in natural products. rsc.org

Formation of the Pyrrolidine-Phenol Linkage

The crucial step in synthesizing the (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol core structure is the formation of the bond connecting the pyrrolidine ring to the phenol moiety. This can be achieved through the formation of either a carbon-nitrogen (C-N) or a carbon-carbon (C-C) bond.

Carbon-Nitrogen Bond Forming Reactions

The direct linkage of a nitrogen atom from a pyrrolidine precursor to a phenolic ring is a prominent strategy. Transition-metal-catalyzed cross-coupling reactions are among the most effective methods for forging C(sp²)–N bonds. nih.gov

The Buchwald-Hartwig amination is a key reaction in this category, enabling the coupling of amines with aryl halides or triflates in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov In a synthetic context for analogs, a suitably protected (R)-pyrrolidine derivative could be coupled with a functionalized 2-bromo or 2-triflyloxy-anisole derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. tcichemicals.com A plausible pathway involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

Similarly, the Ullmann condensation offers a copper-catalyzed route to couple aryl halides with amines. nih.gov While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for C-N bond formation.

Another approach involves nucleophilic aromatic substitution (SNAr). This reaction is effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (e.g., a halide). libretexts.org A protected (R)-pyrrolidine could act as the nucleophile, displacing the leaving group on a suitably activated methoxy-phenol precursor. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

| Reaction Type | Catalyst/Reagent | Substrates | General Conditions | Ref. |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOt-Bu) | Aryl halide/triflate + Amine | Anhydrous solvent, inert atmosphere | nih.govtcichemicals.com |

| Ullmann Condensation | Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃) | Aryl halide + Amine | High temperature, polar aprotic solvent | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Strong base (if needed) | Activated Aryl Halide + Amine | Varies with substrate and nucleophile | libretexts.org |

Carbon-Carbon Bond Forming Reactions on the Aromatic Ring

Connecting the pyrrolidine and phenol moieties via a C-C bond represents an alternative and powerful synthetic strategy. This typically involves coupling an electrophilic carbon on one fragment with a nucleophilic carbon on the other.

One established method for the asymmetric synthesis of (R)-2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to chiral imines or 1,3-oxazolidines derived from (R)-prolinol. nih.gov For the target compound, a Grignard reagent prepared from a protected 2-bromo-4-methoxyphenol (B98834) could be added to a suitable chiral pyrrolidine-derived imine.

Radical reactions also provide a pathway for C-C bond formation. libretexts.org For instance, a radical generated at the C-2 position of a pyrrolidine derivative could add to a suitably functionalized phenolic precursor. These reactions are often initiated by radical initiators like AIBN in the presence of reagents such as tributyltin hydride. libretexts.org

Furthermore, Friedel-Crafts-type reactions can be envisioned. A protected (R)-2-halopyrrolidine, activated by a Lewis acid, could potentially alkylate the electron-rich methoxyphenol ring, preferentially at the ortho position to the hydroxyl group.

| Reaction Type | Key Reagents | Substrates | Description | Ref. |

| Asymmetric Grignard Addition | Mg, Chiral imine/oxazolidine | Organohalide + Chiral electrophile | Forms a C-C bond with high stereocontrol. | nih.gov |

| Radical Cyclization/Addition | Bu₃SnH, AIBN | Alkene/Alkyne + Radical precursor | Kinetically controlled formation of rings or intermolecular C-C bonds. | libretexts.org |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Alkyl Halide + Aromatic Ring | Electrophilic aromatic substitution to form a C-C bond. | nih.gov |

Derivatization and Analog Generation Strategies

Once the core this compound structure is obtained, a wide array of analogs can be generated by modifying its three primary functional regions: the pyrrolidine nitrogen, the phenolic hydroxyl group, and the aromatic ring.

Modifications at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center and represents a prime position for substitution. nih.gov A vast number of pyrrolidine-containing drugs are substituted at this nitrogen atom. nih.gov

Standard synthetic transformations can be employed for this purpose. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base to neutralize the generated acid. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups.

N-acylation can be readily accomplished using acyl chlorides or anhydrides, often with a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. This reaction forms an amide linkage. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

N-arylation can be performed using cross-coupling methodologies, such as the Buchwald-Hartwig amination, by reacting the pyrrolidine nitrogen with an aryl halide in the presence of a palladium catalyst. nih.gov

| Modification | Reagents | Functional Group Formed | Ref. |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Tertiary Amine | google.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine | nih.gov |

| N-Acylation | Acyl chloride/Anhydride (B1165640), Base | Amide | organic-chemistry.org |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | nih.gov |

| N-Arylation | Aryl halide, Pd catalyst, Base | Tertiary Arylamine | nih.gov |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, allowing for modulation of properties such as solubility and hydrogen bonding capacity. nih.gov

Etherification , most commonly achieved through the Williamson ether synthesis, involves deprotonating the phenol with a base (e.g., sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide to form an ether.

Esterification can be carried out by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base. Alternatively, direct esterification with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under Fischer esterification conditions with a strong acid catalyst, although the latter is less common for phenols. The functionalization of phenolic hydroxyls is a widely used strategy to modify the properties of natural phenols. nih.gov

| Modification | Reagents | Functional Group Formed | Ref. |

| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Ether | nih.gov |

| Esterification (Acyl Halide) | Acyl chloride/Anhydride, Base (e.g., Pyridine) | Ester | nih.gov |

| Esterification (Carboxylic Acid) | Carboxylic acid, Coupling agent (e.g., DCC) | Ester | nih.gov |

Substitution on the Methoxy-Substituted Phenyl Ring

The aromatic ring itself can be functionalized, typically through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the hydroxyl group, the methoxy group, and the pyrrolidinyl group. Both the hydroxyl and methoxy groups are strong activating groups and ortho-, para-directors. youtube.com The bulky pyrrolidinyl group at C-2 and the methoxy group at C-5 will sterically hinder some positions.

The strongest activating group generally directs the position of the incoming electrophile. youtube.com The hydroxyl group is a powerful activator. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the hydroxyl group. The C-1, C-2, and C-5 positions are already substituted. The position para to the hydroxyl (C-4) and the other ortho position (C-6) are the most likely sites for substitution.

Common electrophilic substitution reactions include:

Nitration: using nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: using an alkyl/acyl halide and a Lewis acid to introduce an alkyl or acyl group.

Sulfonation: using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. youtube.com

| Reaction | Reagents | Electrophile | Predicted Position(s) | Ref. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | C-4, C-6 | nih.gov |

| Halogenation | Br₂, FeBr₃ | Br⁺ | C-4, C-6 | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | C-4, C-6 | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | C-4, C-6 | nih.gov |

Process Optimization and Scale-Up Considerations for this compound and its Structural Analogs

The efficient and scalable synthesis of chiral 2-substituted pyrrolidines, such as this compound, is a critical aspect of pharmaceutical development. Transitioning a synthetic route from laboratory-scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, high yield, and purity. Key considerations include the selection of robust chemical transformations, optimization of reaction parameters, and the development of scalable purification methods. Several synthetic strategies are amenable to the large-scale production of this structural motif, each with its own set of parameters to optimize.

Optimization of Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for synthesizing pyrrolidines. nih.gov This approach typically involves the condensation of a suitable dicarbonyl compound or a keto acid with an amine, followed by reduction of the resulting imine or enamine intermediate. For the synthesis of 2-aryl pyrrolidines, this could involve the reaction of a 1,4-dicarbonyl precursor with an appropriate amine.

Process optimization for large-scale reductive amination focuses on several key parameters:

Catalyst Selection: The choice of reducing agent and catalyst is paramount. While borohydride reagents are common in lab-scale synthesis, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Iridium complexes is often preferred for industrial applications due to better atom economy and easier product work-up. nih.gov Iridium-catalyzed transfer hydrogenation, for instance, has been shown to be effective for the successive reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov

Solvent and pH Control: The reaction medium affects solubility, reaction rates, and selectivity. The use of water as a solvent is highly desirable for green chemistry principles. nih.gov pH control is crucial as the initial condensation to form the iminium ion is typically acid-catalyzed, while the reduction step may require different conditions. wikipedia.org

Temperature and Pressure: These parameters influence reaction kinetics and selectivity. Elevated temperatures can accelerate the reaction but may also lead to side products. numberanalytics.com Catalytic hydrogenations often require elevated pressure, which necessitates specialized industrial equipment.

A biocatalytic approach using transaminases offers a green and highly selective alternative. nih.govacs.org This method involves the amination of a ω-chloroketone, followed by spontaneous cyclization. Optimization here involves enzyme selection, pH, temperature, and co-solvent use to maximize enzyme activity and stability. A scale-up synthesis of (R)-2-(p-chlorophenyl)pyrrolidine to the 300 mg scale using this method achieved an 84% isolated yield and >99.5% enantiomeric excess (ee), demonstrating its potential for larger scales. nih.govacs.org

| Method | Key Optimization Parameters | Scale | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Transfer Hydrogenation | Catalyst loading, solvent (water), temperature | Gram-scale | Good to excellent yields | nih.gov |

| Biocatalytic (Transaminase) | Enzyme choice, pH, temperature, co-solvent | 300 mg | 84% yield, >99.5% ee | nih.govacs.org |

Pictet-Spengler Reaction Optimization

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are structurally related to the target compound's potential precursors. wikipedia.orgnumberanalytics.comnih.gov The reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org For producing 2-aryl-pyrrolidines, a variation of this reaction or related cyclization strategies could be employed.

Key optimization and scale-up factors include:

Acid Catalyst: The reaction is traditionally acid-catalyzed to generate the electrophilic iminium ion necessary for cyclization. wikipedia.org Optimizing the type and concentration of the acid (e.g., trifluoroacetic acid, hydrochloric acid) is crucial to maximize yield and minimize side reactions. mdpi.com

Solvent Choice: Solvents can significantly impact reaction efficiency. While traditional methods use protic solvents, aprotic media have been shown to give superior yields in some cases. wikipedia.org

Temperature: Reaction temperature must be carefully controlled. While heating can increase the rate, it can also lead to the formation of byproducts. numberanalytics.com Microwave-assisted synthesis has been explored to shorten reaction times, which can be advantageous for scaling up. mdpi.com

| Catalyst/Conditions | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Trifluoroacetic acid in benzene (B151609) | Tryptamine derivatives with aldehydes | Optimized conditions yielded diastereomeric ratios up to 86:14. | mdpi.com |

| Microwave irradiation | Tryptamines and aldehydes | Achieved short reaction times under solvent- and catalyst-free conditions. | mdpi.com |

| Chiral Brønsted acids | Tryptamines and enol lactones | Good overall yields (53–99%) and high enantioselectivities (68–99% ee). | mdpi.com |

Asymmetric [3+2] Cycloaddition

The [3+2] dipolar cycloaddition between an azomethine ylide and an alkene is a powerful, atom-economic method for constructing highly substituted pyrrolidines, allowing for the simultaneous creation of multiple stereocenters. nih.govchemrxiv.orgacs.org

For process optimization and scale-up, the following are critical:

Catalyst System: Transition metal catalysts, often based on copper(I) or silver, are frequently used to control the stereoselectivity. nih.gov Optimizing the catalyst, ligand, and their ratio is essential for achieving high diastereoselectivity and enantioselectivity.

Dipolarophile Reactivity: The reaction is often limited to activated alkenes. nih.gov Expanding the substrate scope to less reactive alkenes is a key challenge for broader applicability. However, the use of gem-difluorostyrenes has shown that substrates with electron-withdrawing groups can be effective. nih.gov

Reaction Conditions: Solvent, temperature, and reaction time must be fine-tuned. A gram-scale synthesis of a dispirooxindole product via a three-component 1,3-dipolar cycloaddition was demonstrated to proceed smoothly with high yield (94%) and excellent diastereoselectivity (>99:1 dr), indicating good scalability. nih.gov Iridium-catalyzed reductive cycloaddition also provides a route to complex pyrrolidines under mild conditions. chemrxiv.orgacs.org

Continuous Flow Synthesis

Continuous flow chemistry is emerging as a superior technology for process optimization and scale-up, offering enhanced safety, better heat and mass transfer, and higher productivity compared to batch processes. acs.orgnih.gov This methodology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

For the synthesis of chiral pyrrolidines, a continuous flow protocol can offer significant advantages:

Rapid Optimization: Microfluidic reactors allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry), accelerating the identification of optimal conditions.

Scalability: Scaling up is achieved by running the flow reactor for a longer duration or by using parallel reactors ("numbering-up"), which avoids the challenges associated with scaling up batch reactors. A continuous flow protocol for α-chiral piperidines (structurally related to pyrrolidines) demonstrated scalability with superior yields (>80%) and short reaction times (minutes). acs.org

Improved Safety: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their accumulation in large-scale batch processes.

In-depth Analysis of this compound: A Compound of Limited Publicly Available Research

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . While the general structural class of 2-(pyrrolidin-2-yl)phenols is of interest in medicinal chemistry for its potential interactions with various central nervous system targets, detailed pharmacological data for this specific methoxy-substituted R-enantiomer is not available in the retrieved sources.

The provided outline requests a thorough examination of this compound's biological activity, including its modulatory effects on specific neurotransmitter and hormone receptors. This includes detailed findings on its affinity and functional activity at serotonin (B10506) (5-HT) receptor subtypes (5-HT1A, 5-HT7, and others) and its potential allosteric modulation of the cannabinoid receptor type 1 (CB1).

Despite targeted searches for the synthesis, pharmacology, and receptor binding profiles of this compound, no primary literature, review articles, or database entries containing the specific requested data points could be identified. The research landscape contains studies on structurally related compounds, such as other pyrrolidine derivatives or ligands for the 5-HT and CB1 receptors, but a direct analysis of this compound is conspicuously absent.

Therefore, it is not possible to provide an article that adheres to the strict and specific requirements of the user's outline. The creation of scientifically accurate content for each specified section and subsection is precluded by the absence of foundational research on this particular molecule in the public domain.

Biological Activity Spectrum and Mechanistic Investigations

Modulatory Effects on Neurotransmitter and Hormone Receptors

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligand Activity

The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant for affinity at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. Research on closely related pyrrolidine-based nAChR ligands demonstrates that the absolute configuration at the pyrrolidine stereocenter is paramount for binding. For a series of 2-(2-pyrrolidinyl)benzodioxanes, stereoisomers with an 'R' configuration at the pyrrolidine chiral center were found to be devoid of affinity for the α4β2 nAChR subtype.

In contrast, the (S)-enantiomer, (S)-5-Methoxy-2-(pyrrolidin-2-yl)phenol, shows high affinity for the α4β2 nAChR. The meta-hydroxyl group on the phenolic ring is understood to play a significant role in this interaction, superimposing with a structural water molecule in the receptor's binding pocket and interacting with key amino acid residues. Methylation of this hydroxyl group in the (S)-enantiomer leads to a drastic 400-fold drop in α4β2 affinity. This highlights the importance of both the stereochemistry and the specific functional groups for potent receptor binding. Given these findings, (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol is not expected to exhibit significant affinity for the α4β2 nAChR.

Table 1: α4β2 nAChR Affinity of a Related (S)-Enantiomer

| Compound | Ki (μM) at α4β2 nAChR |

|---|

Data sourced from computational and in vitro studies on nAChR ligands.

Histamine (B1213489) H3 Receptor Antagonism

Specific data on the histamine H3 receptor antagonist activity of this compound is not available in the surveyed literature. The development of H3 receptor antagonists has included various chemical scaffolds, including some with pyrrolidine moieties. nih.gov These compounds are investigated for their potential in treating neurological and cognitive disorders by modulating neurotransmitter release. nih.gov However, without direct experimental data, the activity of this compound at this receptor remains uncharacterized.

CCR4 Receptor Binding Affinity

There is no information available in the reviewed scientific literature regarding the binding affinity of this compound for the CC chemokine receptor 4 (CCR4). CCR4 is a target of interest in immunology and oncology, and while various small molecule antagonists have been developed, many of which are allosteric modulators, the activity of this specific compound has not been reported. nih.govnih.gov

Orexin (B13118510) Receptor Modulation

The modulatory activity of this compound at orexin receptors (OX1R and OX2R) is not described in the current body of scientific literature. The orexin system is a key regulator of sleep and wakefulness, and both agonists and antagonists are of significant therapeutic interest. mdpi.comfrontiersin.org Research has identified various orexin receptor modulators, including compounds with pyrrolidine cores, but specific data for this compound is absent. nih.govnih.govdoi.org

Estrogen Receptor Alpha (ERα) Interactions

Direct experimental data on the interaction of this compound with the estrogen receptor alpha (ERα) is not present in the reviewed literature. However, the structural class of the compound is relevant to this target. Phenols, catechols, and their methoxy (B1213986) derivatives are known to have the potential to interact with ERα. frontiersin.org Studies have shown that simple phenolic compounds can bind directly to the ERα ligand-binding domain and act as potential endocrine disruptors. frontiersin.orgnih.gov The presence of both a phenol (B47542) group and a methoxy group on the benzene (B151609) ring of this compound suggests a potential for interaction, but this has not been experimentally verified.

Cellular and Enzymatic Pathway Modulations

Inhibition of DNA Synthesis Pathways

There is currently no publicly available scientific literature that specifically describes the inhibitory effects of this compound on DNA synthesis pathways.

Lipoxygenase (LO) Pathway Inhibition (e.g., PGE2, LTB4 production)

While direct studies on this compound are not available, the chemical class of phenolic compounds, to which it belongs, has been investigated for anti-inflammatory properties, including the inhibition of the lipoxygenase (LO) pathway. Phenolic compounds can act as antioxidants and radical scavengers, which can interfere with the enzymatic activity of lipoxygenases. nih.govnih.gov

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), from arachidonic acid. nih.govcapes.gov.br Studies on other phenolic compounds like eugenol (B1671780) and guaiacol (B22219) have demonstrated dose-dependent inhibition of 5-HETE and 15-HETE formation, which are products of lipoxygenase activity. nih.govcapes.gov.br This suggests that phenolic structures may act as dual inhibitors of both lipoxygenase and cyclooxygenase pathways, thereby affecting the production of inflammatory mediators like LTB4 and Prostaglandin E2 (PGE2). nih.gov The antioxidant activity of phenolic derivatives, such as their ability to scavenge peroxyl radicals, contributes to their inhibitory effect on lipid peroxidation, a process central to the LOX pathway. nih.gov

Tumor Necrosis Factor Alpha-Converting Enzyme (TACE) Inhibition

Specific data on this compound as a TACE inhibitor is not found in the reviewed literature. However, the pyrrolidine scaffold is a structural motif present in known inhibitors of Tumor Necrosis Factor Alpha-Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for releasing the pro-inflammatory cytokine TNF-α from its membrane-bound precursor.

Research has led to the discovery of potent TACE inhibitors based on an N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide scaffold. nih.gov These compounds have shown high potency in enzymatic assays and selectivity for TACE over other matrix metalloproteinases (MMPs). nih.gov The development of such inhibitors highlights the utility of the pyrrolidine structure in designing molecules that can interact with the active site of zinc-dependent metalloproteinases like TACE.

Matrix Metalloproteinase (MMP) and Aggrecanase Inhibition

The pyrrolidine scaffold is a key feature in a variety of compounds designed as inhibitors of Matrix Metalloproteinases (MMPs). nih.govcapes.gov.br MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in diseases like cancer and arthritis. nih.govnih.gov While there are no specific studies on this compound, various pyrrolidine derivatives have been synthesized and shown to exhibit selective inhibition against specific MMPs, such as MMP-2. nih.gov These inhibitors often incorporate a zinc-binding group (ZBG) to chelate the catalytic zinc ion in the enzyme's active site. nih.gov

Aggrecanases, such as ADAMTS-4 and ADAMTS-5, are also metalloproteinases that are primary targets for osteoarthritis therapy due to their role in degrading aggrecan in cartilage. Inhibitors developed for these enzymes often share mechanistic principles with MMP inhibitors, including the strategy of targeting the catalytic zinc ion. The pyrrolidine structure serves as a versatile scaffold for building such inhibitors.

Table 1: Examples of Pyrrolidine Derivatives as MMP/TACE Inhibitors (Note: This table contains data for related compounds, not this compound, to illustrate the activity of the general chemical class.)

| Compound Class | Target Enzyme | Reported Activity | Reference |

| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides | TACE | IC50 values typically below 5 nM | nih.gov |

| Pyrrolidine hydroxamates | MMP-2 | Potent inhibition, some more so than control LY52 | nih.gov |

Induction of Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis)

No public scientific literature was found that connects this compound or related phenolic and pyrrolidine compounds to the induction of non-apoptotic cell death mechanisms such as methuosis. Methuosis is a distinct form of cell death characterized by extreme cytoplasmic vacuolization resulting from dysregulated macropinocytosis. nih.gov It is often triggered by specific small molecules or the activation of certain oncogenes like Ras. nih.gov

Microtubule Dynamics Perturbation

There is no information available in the public domain linking this compound to the perturbation of microtubule dynamics. Research into agents that disrupt microtubules often focuses on complex natural products or synthetic molecules that bind to specific sites on tubulin, leading to mitotic arrest.

DNA Gyrase-DNA Complex Inhibition

While direct studies on this compound are not available, related compounds containing a methoxyphenol moiety have been investigated for their interaction with DNA gyrase, a crucial bacterial enzyme. For instance, molecular docking studies on 2-Methoxy-4-vinylphenol, a compound found in red cabbage extract, have shown a high degree of interaction with the DNA gyrase of bacterial cells, suggesting a potential mechanism for its antimicrobial efficacy. nih.gov This interaction implies that compounds with a similar methoxyphenol structure could potentially inhibit the DNA gyrase-DNA complex, thereby interfering with bacterial DNA replication.

Antimicrobial Activity

Antibacterial Efficacy Studies

The antibacterial properties of methoxyphenol and pyrrolidinone derivatives are well-documented. Natural methoxyphenol compounds such as eugenol and capsaicin (B1668287) have demonstrated notable activity against both foodborne pathogens and spoilage bacteria. mdpi.com For example, Staphylococcus aureus has shown susceptibility to these compounds. mdpi.com Similarly, synthetic pyrrolidin-2-one derivatives have been evaluated for their antibacterial effects against various bacterial strains, including Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net Another study highlighted that 4-methoxy-3-(methoxymethyl) phenol, a related phenol derivative, exhibited more pronounced activity against gram-negative bacteria than gram-positive bacteria. researchgate.net The chloroform (B151607) extract of red cabbage, containing 2-Methoxy-4-vinylphenol, also displayed significant antibacterial activity against S. aureus and E. coli. nih.gov

Table 1: Antibacterial Activity of Related Phenolic Compounds

| Compound/Extract | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Eugenol, Capsaicin | Staphylococcus aureus | Growth inhibition | mdpi.com |

| 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Rhizobium radiobacter, Xanthomonas campestris, Escherichia coli | Moderate activity | researchgate.net |

| 4-methoxy-3-(methoxymethyl) phenol | Gram-negative and Gram-positive bacteria | More susceptible gram-negative bacteria | researchgate.net |

Antifungal Properties

The antifungal potential of compounds structurally related to this compound has also been explored. A study on 4-methoxy-3-(methoxymethyl) phenol demonstrated antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans, with the inhibitory effect increasing with higher concentrations of the compound. researchgate.net Red cabbage extracts containing 2-Methoxy-4-vinylphenol were also found to be more effective against the tested fungal strains compared to other extracts. nih.gov

Table 2: Antifungal Activity of a Related Phenolic Compound

| Compound | Target Fungi | Zone of Inhibition (mm) at 200 µg/ml | Reference |

|---|---|---|---|

| 4-methoxy-3-(methoxymethyl) phenol | Aspergillus flavus | 14 ±1.06 | researchgate.net |

| Aspergillus niger | 13 ±1.55 | researchgate.net |

Anti-inflammatory Properties

Various pyrrolidone and methoxyphenol derivatives have been investigated for their anti-inflammatory effects. For instance, N-methoxy-3-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-pyrrolidone (E-5110) demonstrated significant acute and chronic anti-inflammatory activity in animal models, comparable to indomethacin (B1671933) and piroxicam. nih.gov Another study involving 4-methoxy-3-(methoxymethyl) phenol showed a reduction in paw edema in a carrageenan-induced inflammation model in rats. researchgate.net Furthermore, extracts from Baccharis macrantha, which are rich in phenolic compounds, have displayed anti-inflammatory activity by protecting against red blood cell lysis. mdpi.com A pivalate-based Michael product containing a pyrrolidine ring also exhibited in vitro inhibitory potential against COX-1, COX-2, and 5-LOX enzymes, which are key mediators of inflammation. mdpi.com

Antioxidant Activities

The antioxidant capacity of phenolic compounds is a widely studied area. The presence of methoxy and phenolic hydroxyl groups is known to enhance the antioxidant power of these molecules. mdpi.comnih.gov Studies on various methoxyphenols, such as those derived from plant products like eugenol and isoeugenol, have demonstrated their ability to inhibit lipid peroxidation by scavenging free radicals. nih.gov The antioxidant activity of phenolic acids is significantly influenced by the number and position of phenolic hydroxyl and methoxy groups. nih.gov Research on 2-methoxyphenol derivatives has confirmed their antioxidant properties through various assays, including DPPH, ABTS, and ORAC. researchgate.netdoaj.org Similarly, synthetic 1-(4-methoxyphenyl)pyrrolidin-2-ones have been screened for their antioxidant activity, with some compounds showing high DPPH scavenging ability. researchgate.net

Antiviral Activity (e.g., SARS-CoV-2 Papain-like Protease Inhibition)

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govnih.govosti.govbiorxiv.org While there is no direct evidence of this compound inhibiting SARS-CoV-2 PLpro, numerous studies have identified various phenolic compounds as potential inhibitors. nih.govresearchgate.net Natural phenolic compounds have been shown to bind to PLpro and inhibit its deISGylation activity, which is crucial for the virus to evade the host's immune response. nih.govresearchgate.net High-throughput screening and structure-based design have led to the discovery of naphthalene-based compounds that act as potent, non-covalent, competitive inhibitors of SARS-CoV PLpro. nih.gov These findings suggest that the phenolic scaffold is a promising starting point for the development of PLpro inhibitors.

Structure Activity Relationship Sar Studies of R 5 Methoxy 2 Pyrrolidin 2 Yl Phenol Analogs

Impact of Stereochemistry on Receptor Binding and Functional Efficacy

The stereochemistry of the pyrrolidine (B122466) ring is a fundamental determinant of the biological activity in this class of compounds. The absolute configuration at the 2-position of the pyrrolidine ring significantly influences the affinity and efficacy of these ligands for their molecular targets. Research has consistently demonstrated that the (R)-enantiomer of 2-substituted pyrrolidine phenols exhibits substantially higher affinity for dopamine (B1211576) D2 receptors compared to its (S)-counterpart. This stereoselectivity suggests a specific and constrained binding pocket where the spatial orientation of the pyrrolidine ring and its substituents is crucial for optimal interaction.

For instance, in a series of related 3-(pyrrolidin-2-yl)phenols, the (R)-enantiomers were found to be potent dopamine D2 agonists, while the (S)-enantiomers were significantly less active. This indicates that the receptor's binding site can differentiate between the two mirror-image forms, accommodating the (R)-isomer more favorably. This preference is likely due to a three-point interaction model where the phenolic hydroxyl, the basic nitrogen of the pyrrolidine, and the aryl group engage with specific residues within the receptor. The precise spatial arrangement of these three key pharmacophoric elements, dictated by the (R)-configuration, is essential for high-affinity binding and subsequent receptor activation.

Influence of Pyrrolidine Ring Substituents on Pharmacological Profiles

Modifications to the pyrrolidine ring, particularly at the nitrogen atom (N-alkylation), have a profound impact on the pharmacological properties of (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol analogs. The nature of the substituent on the pyrrolidine nitrogen can modulate receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

Generally, small N-alkyl substituents are well-tolerated and can enhance affinity for dopamine receptors. For example, N-alkylation of the pyrrolidine ring in related series has been shown to be a critical factor for high D2 receptor affinity. In a series of eticlopride (B1201500) analogues, which share a substituted pyrrolidine moiety, the N-ethyl group was found to contribute significantly to binding affinities at both D2 and D3 receptors. nih.gov However, extending the N-alkyl chain to a propyl group resulted in a modest decrease in affinity, while a larger N-benzyl substituent led to a dramatic loss of binding at both D2 and D3 receptors. nih.gov This suggests that the size of the N-substituent is a critical parameter, with a limited steric tolerance within the binding pocket.

Furthermore, the introduction of functional groups on the pyrrolidine ring can fine-tune the compound's properties. For instance, the presence of a hydroxyl group on the pyrrolidine ring, particularly with a trans-(2S,4R) stereochemistry in related scaffolds, has been shown to be optimal for D3 receptor affinity and selectivity. jocpr.com

Below is an interactive data table summarizing the impact of N-substitution on D2 and D3 receptor binding affinities for a series of eticlopride-based bitopic ligands, which provides valuable insights into the SAR of the pyrrolidine moiety.

| Compound | N-Substituent | D2R Ki (nM) | D3R Ki (nM) |

| Eticlopride | Ethyl | 0.2 | 0.3 |

| 5 | H | 3.6 | 0.8 |

| 6 | Propyl | 1.2 | 0.78 |

| 7 | Benzyl | 360 | 80.4 |

Data sourced from a study on eticlopride-based dopamine D2/D3 receptor bitopic ligands. nih.gov

Role of the Methoxy (B1213986) Group on the Aromatic Moiety in Biological Potency

In studies of related phenolic compounds, the presence and position of methoxy groups have been shown to be critical for antioxidant activity, which is often related to the stability of the phenoxyl radical formed upon hydrogen donation. nih.gov While not directly measuring receptor binding, this highlights the electronic influence of methoxy substituents. In a series of 2,5-dimethoxyphenylpiperidines, deletion of the 5-methoxy group led to a 20-fold drop in agonist potency at the 5-HT2A receptor, while deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency, underscoring the critical role of these substituents. jocpr.com

The position of the methoxy group is also crucial. For instance, in a series of phenolic compounds, a methoxy group at the meta position to a hydroxyl group was found to enhance scavenging activity more than a single methoxy substitution at the ortho position. nih.gov This suggests that the placement of the methoxy group on the aromatic ring of this compound is likely optimized for its intended biological target.

Effects of Modifications to the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key pharmacophoric feature in this class of compounds, typically acting as a crucial hydrogen bond donor in receptor interactions. Modification or removal of this group generally leads to a significant decrease or complete loss of biological activity, confirming its essential role in anchoring the ligand to the receptor.

Studies on various phenolic compounds have demonstrated that the hydroxyl group is critical for their biological effects. For example, moving a phenolic hydroxyl group from a solvent-exposed to a more sequestered protein position has been shown to significantly alter its pKa and redox potential, highlighting its sensitivity to the local environment. nih.gov In the context of radical scavenging, the hydrogen-donating ability of the phenolic hydroxyl is paramount, and its activity is modulated by other ring substituents. nih.gov

In a series of eticlopride-based ligands, O-alkylation of the phenolic hydroxyl group was a strategy employed to create bitopic ligands. These O-alkylated analogs generally displayed high binding affinities, and in some cases, were preferable to their N-alkylated counterparts, indicating that while the free hydroxyl is important, its modification can be a viable strategy for developing ligands with different pharmacological profiles, such as bitopic or bivalent ligands. nih.gov

Investigation of Linker and Spacer Variations on Target Affinity

For analogs of this compound that are designed as bitopic or bivalent ligands, the nature of the linker or spacer connecting the primary pharmacophore to a secondary binding moiety is a critical determinant of target affinity and selectivity. The length, rigidity, and chemical composition of the linker are all important parameters that can be optimized.

In the development of dual-target ligands, such as those targeting both dopamine D3 and μ-opioid receptors, pyrrolidine moieties have been incorporated into linkers to increase rigidity and decrease the pKa of a tertiary amine within the linker. jocpr.com The stereochemistry of the pyrrolidine within the linker can also be crucial. jocpr.com

The length of the linker is also a key factor. In a series of eticlopride-based bitopic ligands, varying the length of the O-alkyl linker attached to the phenolic oxygen influenced binding affinities for both D2 and D3 receptors. nih.gov This suggests that an optimal linker length exists to correctly position the secondary pharmacophore in its binding site without disrupting the primary interaction of the this compound core.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and guide the rational design of more potent and selective ligands.

For phenolic compounds, QSAR models have been successfully developed to predict their antioxidant activity based on molecular descriptors. nih.gov These models often highlight the importance of electronic parameters, such as the energy of the highest occupied molecular orbital (HOMO), and steric parameters. For pyrrolidin-2-one derivatives, QSAR analyses have shown that their antiarrhythmic activity depends on descriptors related to molecular shape and electronic properties. nih.gov

Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific steric parameters for substituents.

Hydrophobic descriptors: LogP or calculated lipophilicity.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with experimental binding affinities or functional activities, a predictive QSAR model could be built. Such a model would be invaluable for prioritizing the synthesis of new analogs with a higher probability of desired pharmacological properties, thereby accelerating the drug discovery process. For instance, a QSAR model could predict the optimal N-alkyl substituent on the pyrrolidine ring or the ideal electronic properties of a substituent on the aromatic ring for maximal receptor affinity.

Mechanistic Investigations of Biological Actions at a Molecular Level

Cellular and Molecular Mechanism Elucidation

The elucidation of cellular and molecular mechanisms provides a foundational understanding of how a chemical entity exerts its effects within a biological system.

A cornerstone of mechanistic understanding is the characterization of a compound's interaction with its biological target, often a receptor. Receptor binding assays are utilized to determine the kinetics and thermodynamics of this interaction. Key kinetic parameters include the association rate constant (kon), which describes the rate of binding, and the dissociation rate constant (koff), which describes the rate of unbinding. The ratio of these constants provides the equilibrium dissociation constant (Kd), a measure of the compound's binding affinity. Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, offer deeper insights into the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions.

Currently, there is no publicly available data on the receptor binding kinetics or thermodynamics of (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol.

Upon binding to a receptor, a compound can initiate a series of intracellular signaling events that constitute a signal transduction pathway. The analysis of these pathways is crucial for linking receptor binding to a functional cellular response. This can involve investigating the modulation of second messengers, the activation of protein kinases, and changes in gene expression. For instance, the similarly structured compound 5-Methoxytryptophan has been investigated for its effects on the Toll-like receptor 2 (TLR2) and transforming growth factor β (TGFβ) signaling pathways. nih.gov

Specific information regarding the signal transduction pathways modulated by this compound has not been reported.

Should a compound be hypothesized to act as an enzyme inhibitor, detailed enzyme kinetic studies are necessary to elucidate the mechanism of inhibition. nih.gov By measuring enzyme activity at varying concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined. Common mechanisms include competitive inhibition, where the inhibitor binds to the active site; non-competitive inhibition, involving binding to an allosteric site; and mixed or uncompetitive inhibition, which involve more complex binding scenarios. cnr.itnih.gov

There are no published enzyme kinetic studies that define an inhibitory mechanism for this compound.

The biological activity of some compounds is mediated through the generation or scavenging of free radicals, such as reactive oxygen species (ROS). The investigation into the role of such radical processes is essential for a complete understanding of a compound's mechanism of action and potential off-target effects.

No research has been found that explores the involvement of radical processes in the mechanistic pathways of this compound.

Preclinical In Vitro and Ex Vivo Pharmacological Profiling

The preclinical pharmacological profiling of a compound in in vitro (cell-based) and ex vivo (tissue-based) models provides the initial assessment of its biological effects in a relevant physiological context.

Cell-based assays are critical for confirming that a compound interacts with its intended target within a cellular environment, a concept known as target engagement, and for quantifying the subsequent biological effect, or efficacy. nih.gov Techniques such as the cellular thermal shift assay (CETSA) and bioluminescence resonance energy transfer (BRET)-based methods can provide direct evidence of target engagement in living cells. biorxiv.orgresearchgate.netbiorxiv.org Efficacy is then determined by measuring downstream functional outcomes.

No data from cell-based assays demonstrating the target engagement or efficacy of this compound are available in the scientific literature.

Tissue-Based Functional Assays

No studies were identified that have performed tissue-based functional assays to characterize the biological activity of this compound. Information regarding its effects on isolated tissues, such as agonist or antagonist properties, potency (e.g., EC₅₀), or efficacy, is not available.

Radioligand Binding Assays for Receptor Occupancy and Affinity

There is no published research detailing the use of radioligand binding assays to determine the receptor occupancy or binding affinity (such as Kᵢ values) of this compound at any biological target. Its receptor binding profile remains uncharacterized in the public domain.

In Vivo Models for Efficacy and Specificity (Excluding Clinical Human Trial Data)

A search for preclinical studies using non-human, in vivo models to evaluate the efficacy and specificity of this compound yielded no results. Consequently, there is no data on its physiological or behavioral effects in animal models.

Due to the absence of specific research data for this compound in these areas, the generation of data tables and detailed research findings as requested is not possible.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies have been specifically reported for (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol in the reviewed literature. While docking is a common technique to predict the binding orientation and affinity of a ligand to a protein target, this analysis has not been published for this compound.

Homology Modeling of Relevant Receptor Structures

There are no available studies that describe the use of homology modeling to generate three-dimensional structures of receptors specifically for investigating their interaction with this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

A search for molecular dynamics (MD) simulations focused on this compound yielded no results. Such simulations, which are used to analyze the conformational flexibility of a molecule and the stability of its binding to a target over time, have not been documented for this compound.

Quantum Chemical Calculations for Electronic Properties and Reactivity

No quantum chemical calculations, such as Density Functional Theory (DFT), have been published for this compound. These computational methods are used to determine electronic properties like orbital energies (HOMO/LUMO), electrostatic potential, and reactivity descriptors, but data for this specific molecule is not available.

Future Research Directions and Emerging Therapeutic Potential

Design of Novel Analogs with Enhanced Specificity and Potency

The design of novel analogs based on the (R)-5-Methoxy-2-(pyrrolidin-2-yl)phenol scaffold is a promising avenue for discovering compounds with improved therapeutic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the core molecule to enhance potency and selectivity for specific biological targets. nih.govnih.gov

Key areas for structural modification include:

Substitution on the Phenyl Ring: Altering the position and nature of substituents on the phenyl ring can significantly impact biological activity. For instance, the methoxy (B1213986) group could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The introduction of halogens or other functional groups could also influence binding affinity and metabolic stability. qub.ac.uk

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself offers several points for modification. Substitutions at other positions on the ring can alter the compound's conformational preferences and interactions with target proteins. nih.govresearchgate.net For example, studies on pyrrolidine pentamine derivatives have shown that modifications at various positions on the pyrrolidine scaffold have varied effects on inhibitory properties, indicating potential for optimization. nih.gov

Stereochemistry: The (R)-configuration at the 2-position of the pyrrolidine ring is a critical feature. Investigating the (S)-enantiomer and diastereomers would be crucial to understanding the stereochemical requirements for activity at different targets. The stereochemistry of substituents on the pyrrolidine ring is known to influence the biological profile of drug candidates due to different binding modes to enantioselective proteins. researchgate.net

A systematic exploration of these modifications, guided by computational modeling and in vitro screening, could lead to the identification of analogs with superior therapeutic profiles.

| Modification Strategy | Rationale | Potential Impact |

| Phenyl Ring Substitution | Modulate electronic properties and steric interactions. | Enhanced binding affinity, selectivity, and metabolic stability. |

| Pyrrolidine Ring Modification | Alter conformational flexibility and introduce new interaction points. | Improved potency and target engagement. |

| Stereochemical Inversion | Explore the impact of stereoisomerism on biological activity. | Identification of more active or selective enantiomers/diastereomers. |

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov The this compound scaffold, with its multiple functional groups, has the potential to exhibit a polypharmacological profile.

Future research should focus on:

Target Deconvolution: Broad screening of this compound and its analogs against a wide range of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify its primary and secondary targets.

Synergistic Effects: Investigating whether interactions with multiple targets lead to synergistic therapeutic effects. For complex diseases, a multi-target approach may be more effective than a single-target strategy. nih.gov

Designing Multi-Target Ligands: Intentionally designing analogs that potently and selectively interact with a desired set of targets. This could involve creating hybrid molecules that combine pharmacophoric elements for different targets. nih.gov

The exploration of polypharmacology could uncover novel therapeutic applications for this class of compounds and provide a more holistic understanding of their mechanism of action.

Application as Chemical Probes for Elucidating Biological Pathways

High-quality chemical probes are invaluable tools for dissecting complex biological systems. youtube.com this compound and its derivatives, if appropriately designed, could serve as chemical probes to investigate specific biological pathways.

Key characteristics of a good chemical probe that would need to be developed in analogs of this compound include:

High Potency and Selectivity: The probe should interact with its intended target(s) at low concentrations and have minimal off-target effects.

Defined Mechanism of Action: The molecular mechanism by which the probe exerts its effect should be well-characterized.

Suitability for In Vitro and In Vivo Studies: The probe should be cell-permeable and possess appropriate pharmacokinetic properties for use in cellular and animal models.

By developing potent and selective analogs and characterizing their biological activity, researchers could use these compounds to modulate the function of specific proteins and elucidate their roles in health and disease. For example, pyrrolidine derivatives have been investigated as antagonists for receptors like the endothelin receptor, and selective antagonists can be useful tools for determining the role of these receptors in various disease states. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, scalable, and sustainable methods for the synthesis of chiral 2-substituted pyrrolidines is crucial for enabling further research and potential therapeutic applications. nih.gov Traditional synthetic methods often rely on harsh reagents and protecting group strategies, which can be inefficient and generate significant waste.

Recent advances in biocatalysis offer a green and highly stereoselective alternative for the synthesis of chiral amines. nih.gov Specifically, the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones has been demonstrated to be a promising approach. nih.govresearchgate.netacs.org This biocatalytic method can achieve high yields and enantiomeric excesses, and it operates under mild conditions. researchgate.net

Furthermore, the development of enzymatic cascades for the construction of chiral pyrrolidines via intramolecular C(sp³)–H amination represents another innovative and sustainable synthetic strategy. acs.orgnih.gov

Future research in this area should focus on:

Optimizing Biocatalytic Routes: Further engineering of enzymes to improve their substrate scope, stability, and catalytic efficiency for the synthesis of this compound and its analogs. rsc.org

Developing Scalable Processes: Translating these biocatalytic methods from the laboratory to a larger scale to ensure a reliable supply of material for extensive preclinical and potentially clinical studies. nih.gov

Exploring Flow Chemistry: Integrating these sustainable synthetic methods into continuous flow systems could further enhance efficiency, safety, and scalability.

The adoption of these advanced and sustainable synthetic methodologies will be critical for unlocking the full therapeutic potential of the this compound scaffold.

| Synthetic Method | Advantages | Key Research Focus |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme engineering, process optimization. |

| Intramolecular C-H Amination | Atom-economical, direct functionalization of C-H bonds. | Catalyst development, substrate scope expansion. |

| Flow Chemistry | Improved safety, scalability, and process control. | Integration of sustainable methods into continuous flow systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.